2-cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SRI-41315 is a chemical compound known for its ability to address premature termination codons associated with cystic fibrosis. It induces a prolonged pause at stop codons, resulting in the restoration of cystic fibrosis transmembrane conductance regulator expression and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SRI-41315 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving cyclization and functional group transformations .
Industrial Production Methods
Industrial production of SRI-41315 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SRI-41315 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving SRI-41315 include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures, specific solvents, and precise reaction times .
Major Products
The major products formed from the reactions of SRI-41315 depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of SRI-41315 .
Scientific Research Applications
SRI-41315 has several scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of translation termination and readthrough of premature stop codons
Biology: Employed in research on cystic fibrosis and other genetic diseases caused by premature termination codons
Medicine: Investigated for its potential therapeutic applications in treating cystic fibrosis by restoring the function of cystic fibrosis transmembrane conductance regulator
Industry: Utilized in the development of new drugs and therapies targeting genetic diseases
Mechanism of Action
SRI-41315 acts as a molecular glue at the ribosomal decoding center. It binds to the N domain of the termination factor eRF1, responsible for stop codon recognition, and the ribosomal subunit interface near the decoding center. This binding leads to the degradation of eRF1, enhancing translational readthrough of premature stop codons . The molecular targets involved include the ribosome and eRF1, and the pathways affected are those related to translation termination and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
SRI-37240: A less potent derivative of SRI-41315 that also induces translational readthrough of premature stop codons.
Aminoglycosides: A class of antibiotics that enhance readthrough of premature stop codons but with lower specificity and higher toxicity compared to SRI-41315.
Uniqueness
SRI-41315 is unique in its ability to act as a molecular glue, specifically targeting eRF1 and enhancing translational readthrough with high potency and efficacy. This makes it a promising candidate for therapeutic applications in genetic diseases caused by premature termination codons .
Properties
IUPAC Name |
2-cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-24-17-13-6-5-12-16(17)19(26)18-21(24)23-20(14-8-7-9-14)25(22(18)27)15-10-3-2-4-11-15/h2-6,10-14H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOTZAUZHWCGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.